![molecular formula C6H10LiNO B14211989 Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- CAS No. 779352-54-4](/img/structure/B14211989.png)
Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- is a chemical compound with the molecular formula C8H14LiNO This compound is known for its unique structure, which includes a lithium atom bonded to a 4,5-dihydro-4,4-dimethyl-2-oxazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- typically involves the reaction of 4,5-dihydro-4,4-dimethyl-2-oxazole with a lithium reagent. One common method is the reaction of 4,5-dihydro-4,4-dimethyl-2-oxazole with n-butyllithium in an inert atmosphere, such as nitrogen or argon, at low temperatures. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired lithium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the oxazolyl group.
Substitution: The lithium atom can be substituted with other metal atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., Cl-, Br-) or organometallic reagents (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolyl oxides, while reduction could produce reduced oxazolyl derivatives. Substitution reactions can result in the formation of various substituted oxazolyl compounds.
Wissenschaftliche Forschungsanwendungen
Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lithium bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- involves its ability to form strong bonds with various atoms and molecules. The lithium atom in the compound acts as a nucleophile, facilitating reactions with electrophilic species. The oxazolyl group provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions. Molecular targets and pathways involved in its action are still under investigation, with ongoing research aimed at elucidating its precise mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium, (4,5-dihydro-4,4-dimethyl-2-oxazolyl)-: This compound is structurally similar but lacks the methyl group attached to the oxazolyl ring.
Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]-, 4-methylbenzenesulfonate (ester): Another related compound with a benzeneethanol backbone and an oxazolyl group.
Uniqueness
Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- is unique due to its specific structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
779352-54-4 |
|---|---|
Molekularformel |
C6H10LiNO |
Molekulargewicht |
119.1 g/mol |
IUPAC-Name |
lithium;2-methanidyl-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C6H10NO.Li/c1-5-7-6(2,3)4-8-5;/h1,4H2,2-3H3;/q-1;+1 |
InChI-Schlüssel |
XGBSQTAEZXYKBT-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1(COC(=N1)[CH2-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


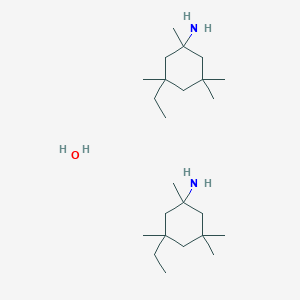
![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
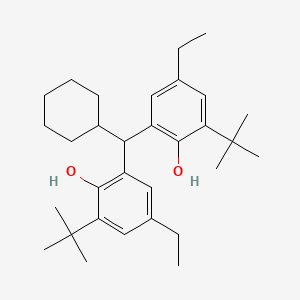
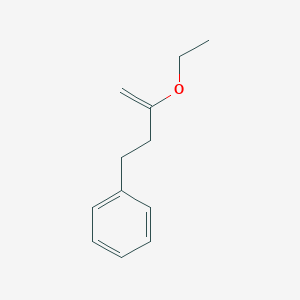
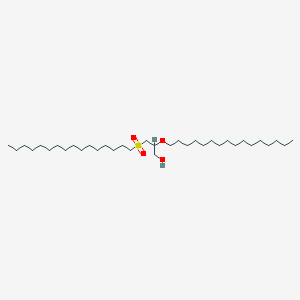
![3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B14211929.png)
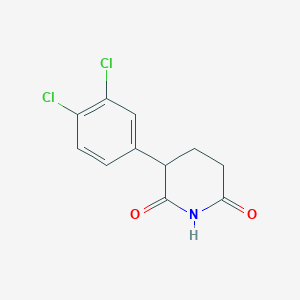
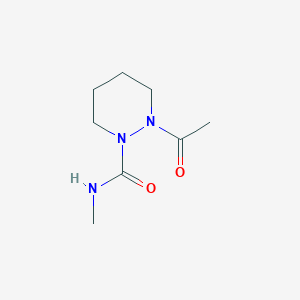
![5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one](/img/structure/B14211935.png)
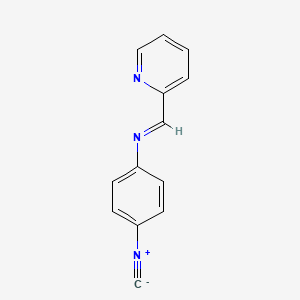
![N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide](/img/structure/B14211941.png)
![2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene](/img/structure/B14211948.png)
![2-[(4-Methoxyphenyl)methoxy]pentan-3-one](/img/structure/B14211956.png)
